7-allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

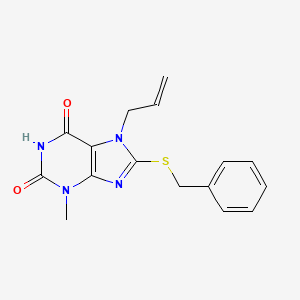

7-Allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at positions 3, 7, and 7. The molecular formula is C₁₆H₁₆N₄O₂S, with a molecular weight of 352.40 g/mol . Key structural features include:

- Position 3: A methyl group (-CH₃) that stabilizes the purine ring and influences lipophilicity.

- Position 8: A benzylthio (-S-CH₂C₆H₅) substituent, contributing to hydrophobic interactions and modulating electronic properties.

This compound shares structural homology with caffeine (1,3,7-trimethylxanthine) but differs in substituents at positions 7 and 8, which are critical for its biological and physicochemical properties.

Properties

IUPAC Name |

8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-9-20-12-13(19(2)15(22)18-14(12)21)17-16(20)23-10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDFMDMDVXFQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320439 | |

| Record name | 8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330990-68-6 | |

| Record name | 8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

WAY-300062 undergoes various chemical reactions typical of organic compounds. These reactions include:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

WAY-300062 is primarily used in scientific research due to its role as a Mycobacterium tuberculosis shikimate kinase inhibitor . This makes it valuable in the study of tuberculosis, particularly in understanding the biochemical pathways involved in the disease. The compound’s inhibition of shikimate kinase can help researchers develop new treatments for tuberculosis by targeting this specific enzyme.

In addition to its use in tuberculosis research, WAY-300062 may also have applications in other areas of biology and medicine where shikimate kinase plays a role

Mechanism of Action

WAY-300062 exerts its effects by inhibiting the enzyme shikimate kinase in Mycobacterium tuberculosis . Shikimate kinase is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids. By inhibiting this enzyme, WAY-300062 disrupts the production of these amino acids, which are crucial for the survival and growth of the bacteria. This inhibition can lead to the death of the bacteria, making WAY-300062 a potential candidate for tuberculosis treatment.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -SO₂CH₃ in compound 20) increase polarity and may enhance target specificity .

- Aromatic substituents (e.g., benzylthio) favor hydrophobic interactions with receptors but reduce solubility .

- Heterocyclic substituents (e.g., pyridin-2-yloxy in 3j) can abolish central nervous system (CNS) activity while retaining peripheral effects .

Substituent Variations at Position 7

The allyl group in the target compound distinguishes it from analogs with bulkier or rigid substituents.

Key Observations :

- Benzyl derivatives (e.g., 3-bromobenzyl in 1a) improve aromatic stacking but may increase toxicity .

- Hydrophilic groups (e.g., hydroxymethyl in 1a) enhance aqueous solubility, critical for drug formulation .

Core Structure Modifications

The xanthine core (positions 1, 3, 7) influences receptor affinity and metabolic stability.

Key Observations :

- 3,7-Dimethyl cores (e.g., compound 15) exhibit 85-fold higher D2 receptor affinity than 1,3-dimethyl analogs (compound 8) .

Biological Activity

7-Allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as WAY-300062, is a purine derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of the enzyme involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C16H16N4O2S

- Molecular Weight : 328.4 g/mol

- CAS Number : 330990-68-6

WAY-300062 acts primarily as a mycobacterial enzyme inhibitor , specifically targeting the enzyme aroK , which is crucial in the shikimic acid pathway. This pathway is essential for the synthesis of aromatic amino acids and mycolic acids in bacteria, making it a vital target for developing anti-tuberculosis agents.

Antimicrobial Activity

Research indicates that WAY-300062 exhibits potent activity against Mycobacterium tuberculosis. The compound's inhibitory effects on the growth of this bacterium were demonstrated through various microbiological assays.

Cytotoxicity and Antitumor Activity

In vitro studies have shown that derivatives of purine compounds similar to WAY-300062 possess significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : Exhibited notable cytotoxicity.

- A549 (lung cancer) : Demonstrated effective growth inhibition.

The structure-activity relationship (SAR) suggests that modifications in the benzylthio group can enhance cytotoxic properties.

Case Studies

-

Antitubercular Activity :

- A study evaluated the effectiveness of WAY-300062 against multiple strains of M. tuberculosis. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antituberculosis drugs, suggesting its potential as a lead compound for drug development.

-

Cytotoxicity Assays :

- Various derivatives were synthesized and tested against human cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.